

# Molecular Structure & Chemical Architecture of 2-Chloro-3-fluoro-4-methylquinoline

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## Compound of Interest

Compound Name: *2-Chloro-3-fluoro-4-methylquinoline*

CAS No.: *1451056-36-2*

Cat. No.: *B2561684*

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## Executive Summary: The Tri-Functionalized Scaffold

**2-Chloro-3-fluoro-4-methylquinoline** represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] Unlike simple quinolines, this molecule integrates three distinct chemical handles—a nucleophilic leaving group (2-Cl), an electronic modulator (3-F), and a steric/benzylic anchor (4-Me)—within a rigid bicyclic aromatic system.

This guide dissects the molecular architecture, synthetic pathways, and reactivity profiles of this compound, designed for researchers optimizing kinase inhibitors, fluoroquinolone antibiotics, or PET radiotracers.

## Structural Analysis & Electronic Properties Geometric & Electronic Configuration

The quinoline core is planar, but the substituents induce specific electronic perturbations that define its reactivity.

Parameter	Value (Calc.)	Description
	C	
Molecular Formula	H	Halogenated heteroaromatic
	ClFN	
Molecular Weight	195.62 g/mol	Fragment-like (Rule of 3 compliant)
Topological PSA	12.89 Å <sup>2</sup>	High membrane permeability predicted
C2-Cl Bond Length	~1.73 Å	Lengthened by ring nitrogen electron withdrawal
Dipole Moment	~3.5 D	Directed towards the electronegative N1-C2-C3 vector

## The "Push-Pull" Electronic Map

The reactivity of this molecule is governed by the interplay between the nitrogen atom and the halogens:

- N1 (Pyridine Nitrogen): Acts as an electron sink, activating the C2 and C4 positions for nucleophilic attack.
- C2-Chlorine: The primary leaving group.<sup>[1]</sup> Its lability is enhanced by the adjacent N1 and the inductive withdrawal from the C3-Fluorine.<sup>[1]</sup>
- C3-Fluorine: A critical bioisostere for hydrogen.<sup>[1]</sup> It exerts a strong inductive effect (-I), lowering the LUMO energy of the ring and increasing the electrophilicity of C2 and C4. It is generally resistant to displacement.

- C4-Methyl: Provides a steric block to C4-nucleophilic attack, directing incoming nucleophiles almost exclusively to C2.[\[1\]](#)

## Synthetic Pathways[\[1\]](#)[\[2\]](#)

### Primary Route: De Novo Ring Construction

The most authoritative method for synthesizing **2-Chloro-3-fluoro-4-methylquinoline** avoids late-stage fluorination (which is difficult) by building the fluorine into the acyclic precursor.[\[1\]](#)

Protocol: The Knorr-Type Cyclization Approach

- Precursor Assembly: Condensation of aniline with ethyl 2-fluoro-3-oxobutanoate (an -fluoro-  
-ketoester).[\[1\]](#)
- Cyclization: Acid-catalyzed cyclization (polyphosphoric acid or H  
SO  
, 100-120°C) yields the intermediate 3-fluoro-4-methylquinolin-2(1H)-one.[\[1\]](#)
- Aromatization/Chlorination: Treatment with phosphorus oxychloride (POCl  
) converts the lactam (tautomer of 2-hydroxy) to the 2-chloro derivative.[\[1\]](#)

Reaction Scheme Logic:

[\[1\]](#)

### Alternative Route: N-Oxide Rearrangement

For labs starting with 4-methylquinoline (Lepidine):

- N-Oxidation: Reaction with m-CPBA  
4-Methylquinoline N-oxide.[\[1\]](#)
- Chlorination: Reaction with POCl

2-Chloro-4-methylquinoline.[1]

- Electrophilic Fluorination: (Challenging step) Treatment with Selectfluor® or AgF

. Note: This route often suffers from poor regioselectivity (C3 vs C6/C8).

## Reactivity Profile & Functionalization

The molecule serves as a "switchboard" for divergent synthesis.[2]

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The C2-Cl bond is highly activated.[1]

- Nucleophiles: Primary/secondary amines, alkoxides, thiols.
- Conditions: Mild base (K

CO

or Et

N), polar aprotic solvent (DMF, DMSO), 60-100°C.

- Mechanism: Addition-Elimination.[1] The Meisenheimer complex is stabilized by the N1 nitrogen.
- Role of C3-F: The fluorine atom at C3 inductively stabilizes the intermediate anion, accelerating the reaction rate at C2 compared to the non-fluorinated analog.

## Palladium-Catalyzed Couplings[1]

- Suzuki-Miyaura: C2-Cl couples with aryl boronic acids.[1]
  - Buchwald-Hartwig: C2-Cl couples with amines (useful if S
- Ar fails due to sterics).[1]

## Benzylic Functionalization (C4-Me)

The methyl group at C4 is "benzylic" to the electron-deficient pyridine ring.[1]

- Radical Bromination: NBS/AIBN

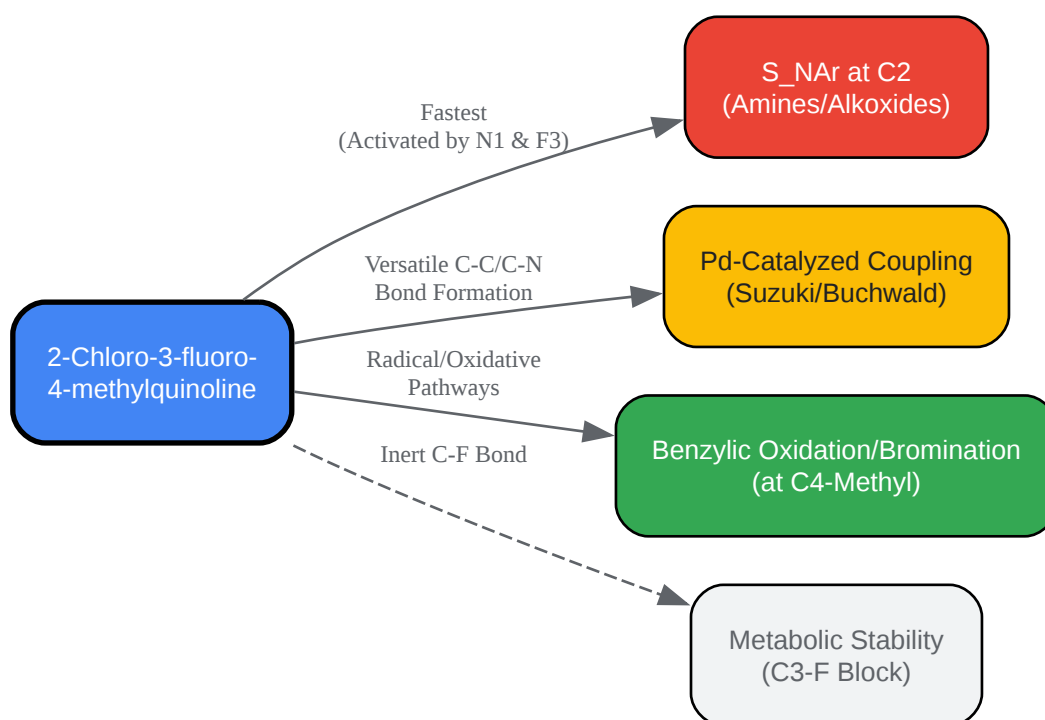
4-(Bromomethyl) derivative.[1]

- Oxidation: SeO

oxidation

2-Chloro-3-fluoroquinoline-4-carbaldehyde.[1]

## Visualizing the Reactivity Logic



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Figure 1: Reactivity flowchart demonstrating the orthogonal functionalization pathways available for the scaffold.

## Spectroscopic Characterization (Predicted)

Researchers should validate the structure using the following signature signals:

### **H NMR (400 MHz, CDCl<sub>3</sub>)**

- 2.60 - 2.70 ppm (s, 3H): C4-Methyl group.[1] Note: May show small doublet splitting ( Hz) due to long-range coupling with C3-F.
- 7.50 - 8.20 ppm (m, 4H): Aromatic protons of the benzene ring (H5-H8).[1]
  - H8 (adjacent to N) typically most deshielded (~8.1 ppm).

## F NMR

- -110 to -130 ppm (s): Single fluorine signal.[1] This is a clean diagnostic peak confirming C3 substitution.

## Mass Spectrometry (ESI/EI)

- Molecular Ion (M+): 195/197 (3:1 ratio due to Cl/ Cl isotope pattern).
- Fragmentation: Loss of Cl (M-35) or Methyl (M-15) are common fragmentation pathways.[1]

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